molecular formula C6H9Br2N3 B6344538 3,5-Dibromo-1-butyl-1H-1,2,4-triazole CAS No. 948093-90-1

3,5-Dibromo-1-butyl-1H-1,2,4-triazole

Cat. No.: B6344538
CAS No.: 948093-90-1
M. Wt: 282.96 g/mol
InChI Key: CFDDVUJLMFRYNA-UHFFFAOYSA-N
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Description

3,5-Dibromo-1-butyl-1H-1,2,4-triazole is an organic compound belonging to the triazole family. It is characterized by the presence of two bromine atoms at the 3rd and 5th positions of the triazole ring and a butyl group attached to the nitrogen atom at the 1st position.

Scientific Research Applications

3,5-Dibromo-1-butyl-1H-1,2,4-triazole has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.

    Industry: It is used in the synthesis of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

While the specific mechanism of action for 3,5-Dibromo-1H-1,2,4-triazole is not mentioned in the search results, triazole compounds in general are known for their broad biological activities. They can form a variety of non-covalent bonds with enzymes and receptors, leading to a wide range of biological activities .

Safety and Hazards

While specific safety and hazard information for 3,5-Dibromo-1H-1,2,4-triazole was not found in the search results, it’s important to handle all chemical substances with care. General safety measures include wearing personal protective equipment, ensuring adequate ventilation, avoiding contact with eyes, skin, or clothing, and avoiding ingestion and inhalation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-1-butyl-1H-1,2,4-triazole typically involves the bromination of 1-butyl-1H-1,2,4-triazole. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction conditions often include maintaining a low temperature to control the reactivity of bromine and prevent over-bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-1-butyl-1H-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    3,5-Dibromo-1H-1,2,4-triazole: Lacks the butyl group but has similar bromine substitution.

    1-Butyl-1H-1,2,4-triazole: Lacks the bromine atoms but has the butyl group.

    3,5-Dimethyl-4H-1,2,4-triazole: Has methyl groups instead of bromine atoms.

Uniqueness

3,5-Dibromo-1-butyl-1H-1,2,4-triazole is unique due to the presence of both bromine atoms and the butyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

3,5-dibromo-1-butyl-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9Br2N3/c1-2-3-4-11-6(8)9-5(7)10-11/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFDDVUJLMFRYNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=NC(=N1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Br2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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